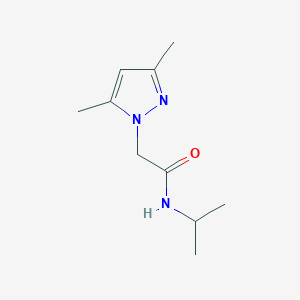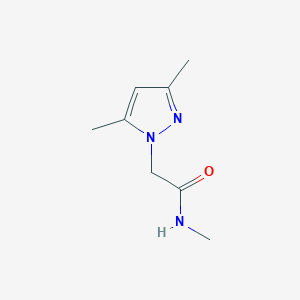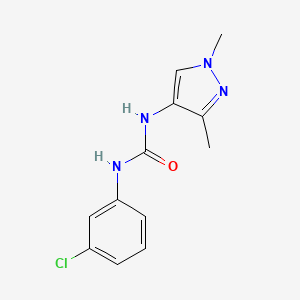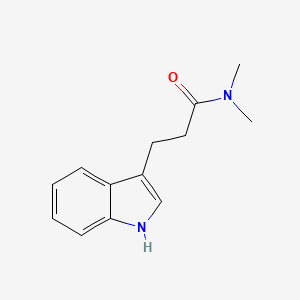![molecular formula C17H19N5O2 B7459293 N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7459293.png)
N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In
Mécanisme D'action
N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide inhibits the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in inflammation, immunity, and cell survival. NF-κB is activated in response to various stimuli, including cytokines, growth factors, and microbial products. Once activated, it translocates to the nucleus and binds to specific DNA sequences, resulting in the expression of target genes. N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide inhibits NF-κB by binding to a specific site on the protein called the NBD domain, which is involved in the activation of NF-κB.
Biochemical and Physiological Effects
N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, and reduces the infiltration of immune cells into inflamed tissues. It also inhibits the expression of genes involved in cell survival, such as Bcl-2 and XIAP, and induces apoptosis in cancer cells. In addition, it has been shown to reduce the production of reactive oxygen species and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for NF-κB inhibition, and it can be used in a variety of cell-based and animal models to study the role of NF-κB in various diseases. However, there are also some limitations to its use. It has a relatively short half-life in vivo, which may limit its effectiveness in certain applications. In addition, it may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective inhibitors of NF-κB, which could have greater therapeutic potential in various diseases. Another area of interest is the identification of biomarkers that can predict the response to N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide treatment in cancer patients. In addition, there is interest in exploring the combination of N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide with other drugs or therapies to enhance its efficacy and reduce potential side effects. Finally, there is interest in studying the role of NF-κB in other diseases, such as neurodegenerative disorders and viral infections, and in exploring the potential of NF-κB inhibitors as antiviral agents.
Méthodes De Synthèse
N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step synthetic route, starting from commercially available 3-methoxybenzaldehyde and ethyl 4-bromobutyrate. The key step involves the condensation of 3-methoxybenzaldehyde with ethyl 4-bromobutyrate to form the intermediate 3-(3-methoxyphenyl)but-2-en-1-ol. This intermediate is then converted to the final product N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide through a series of reactions involving pyrazole formation and carboxamide coupling.
Applications De Recherche Scientifique
N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and prostate cancer. In autoimmune disorders, it has been shown to reduce inflammation and prevent tissue damage in animal models of rheumatoid arthritis and multiple sclerosis. In inflammatory conditions, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to prevent tissue damage in animal models of colitis and sepsis.
Propriétés
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-3-22-11-12(10-19-22)9-18-17(23)16-8-15(20-21-16)13-5-4-6-14(7-13)24-2/h4-8,10-11H,3,9H2,1-2H3,(H,18,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYXJTIVGOLYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7459228.png)

![2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B7459247.png)




![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7459296.png)
![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)
![1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B7459313.png)